Cas no 2138371-78-3 (3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamide)

3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamide 化学的及び物理的性質
名前と識別子
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- 2138371-78-3
- EN300-840782
- 3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide
- 3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamide
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- インチ: 1S/C13H20ClN3O/c1-13(2,8-14)12(18)16-7-10-5-11(6-10)17-4-3-15-9-17/h3-4,9-11H,5-8H2,1-2H3,(H,16,18)
- InChIKey: ICGXLUJBWGBLMD-UHFFFAOYSA-N
- SMILES: ClCC(C)(C)C(NCC1CC(C1)N1C=NC=C1)=O
計算された属性
- 精确分子量: 269.1294900g/mol
- 同位素质量: 269.1294900g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 303
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 46.9Ų
3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840782-1.0g |
3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide |
2138371-78-3 | 95% | 1.0g |
$842.0 | 2024-05-21 | |
Enamine | EN300-840782-0.5g |
3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide |
2138371-78-3 | 95% | 0.5g |
$809.0 | 2024-05-21 | |
Enamine | EN300-840782-5g |
3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide |
2138371-78-3 | 5g |
$2443.0 | 2023-09-02 | ||
Enamine | EN300-840782-5.0g |
3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide |
2138371-78-3 | 95% | 5.0g |
$2443.0 | 2024-05-21 | |
Enamine | EN300-840782-0.1g |
3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide |
2138371-78-3 | 95% | 0.1g |
$741.0 | 2024-05-21 | |
Enamine | EN300-840782-0.25g |
3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide |
2138371-78-3 | 95% | 0.25g |
$774.0 | 2024-05-21 | |
Enamine | EN300-840782-0.05g |
3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide |
2138371-78-3 | 95% | 0.05g |
$707.0 | 2024-05-21 | |
Enamine | EN300-840782-10g |
3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide |
2138371-78-3 | 10g |
$3622.0 | 2023-09-02 | ||
Enamine | EN300-840782-2.5g |
3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide |
2138371-78-3 | 95% | 2.5g |
$1650.0 | 2024-05-21 | |
Enamine | EN300-840782-1g |
3-chloro-N-{[3-(1H-imidazol-1-yl)cyclobutyl]methyl}-2,2-dimethylpropanamide |
2138371-78-3 | 1g |
$842.0 | 2023-09-02 |
3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamide 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamideに関する追加情報
Comprehensive Overview of 3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamide (CAS No. 2138371-78-3)
3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamide (CAS No. 2138371-78-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a cyclobutylmethyl moiety with an imidazole ring and a chloro-dimethylpropanamide side chain. Its structural complexity makes it a valuable candidate for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
The compound's imidazole ring is a critical pharmacophore found in many bioactive molecules, contributing to its potential applications in medicinal chemistry. Researchers are particularly interested in its role as a kinase inhibitor or GPCR modulator, which aligns with current trends in precision medicine and targeted therapies. The presence of the chloro group also enhances its reactivity, enabling further derivatization for structure-activity relationship (SAR) studies.
In recent years, the demand for small-molecule inhibitors and proteolysis-targeting chimeras (PROTACs) has surged, and 3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamide fits into this niche due to its modular design. Its CAS No. 2138371-78-3 is frequently searched in academic databases and chemical vendor platforms, reflecting its growing relevance in preclinical research. Scientists are exploring its potential in cancer therapeutics, neurodegenerative diseases, and autoimmune disorders, leveraging its ability to interact with key biological pathways.
From a synthetic chemistry perspective, the compound's cyclobutylmethyl scaffold offers steric constraints that can improve binding selectivity—a hot topic in drug design. Computational modeling studies, including molecular docking and QSAR analyses, have highlighted its compatibility with hydrophobic binding pockets, making it a promising lead compound. Additionally, its propanamide backbone is structurally akin to several FDA-approved drugs, further boosting its translational potential.
Environmental and metabolic stability are also key considerations for 3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamide. Recent publications discuss its ADME (Absorption, Distribution, Metabolism, Excretion) properties, with emphasis on optimizing bioavailability. These studies align with the broader pharmaceutical industry's focus on drug-likeness and lead optimization, addressing common challenges in early-stage drug development.
In summary, 3-chloro-N-{3-(1H-imidazol-1-yl)cyclobutylmethyl}-2,2-dimethylpropanamide (CAS No. 2138371-78-3) represents a versatile scaffold with multifaceted applications. Its integration into cutting-edge research areas like fragment-based drug discovery and bioconjugation underscores its importance in modern chemistry. As the scientific community continues to unravel its mechanisms, this compound is poised to play a pivotal role in advancing therapeutic innovations.
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